molecular formula C8H5BrIN B3040898 3-Bromo-4-iodophenylacetonitrile CAS No. 249647-23-2

3-Bromo-4-iodophenylacetonitrile

Cat. No.: B3040898
CAS No.: 249647-23-2
M. Wt: 321.94 g/mol
InChI Key: LOKKPMLGXHPGSB-UHFFFAOYSA-N
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Description

3-Bromo-4-iodophenylacetonitrile is an organic compound with the molecular formula C₈H₅BrIN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine and iodine atoms at the 3 and 4 positions, respectively

Preparation Methods

3-Bromo-4-iodophenylacetonitrile can be synthesized through several methods. One common synthetic route involves the bromination and iodination of phenylacetonitrile. The reaction typically starts with the bromination of phenylacetonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 3-bromophenylacetonitrile is then subjected to iodination using iodine or an iodinating agent such as iodine monochloride (ICl) to yield this compound .

Chemical Reactions Analysis

3-Bromo-4-iodophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Scientific Research Applications

3-Bromo-4-iodophenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodophenylacetonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the phenyl ring and the coupling partner .

Comparison with Similar Compounds

3-Bromo-4-iodophenylacetonitrile can be compared with other halogenated phenylacetonitriles, such as:

Each of these compounds has unique reactivity profiles, making this compound particularly valuable for specific synthetic applications due to the presence of both bromine and iodine atoms.

Properties

IUPAC Name

2-(3-bromo-4-iodophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKKPMLGXHPGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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